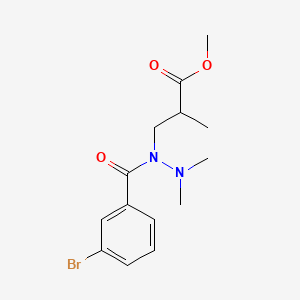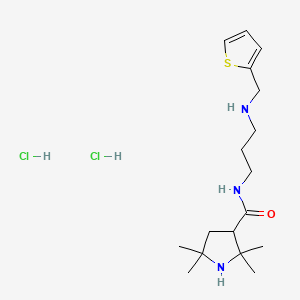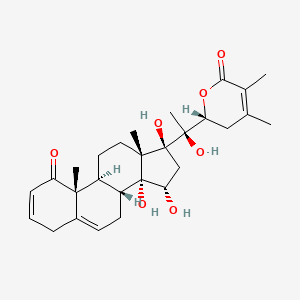
Coagulanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coagulanolide is a bioactive compound isolated from the fruits of Withania coagulans, a medicinal plant commonly known as Indian cheese maker or vegetable rennet. This compound belongs to the class of withanolides, which are steroidal lactones known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of coagulanolide involves the extraction of withanolides from the fruits of Withania coagulans. The process typically includes the following steps:
Extraction: The dried fruits are ground into a fine powder and subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Coagulanolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate reaction conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Coagulanolide serves as a valuable lead compound for the synthesis of new withanolide derivatives with enhanced biological activities.
Biology: In biological research, this compound is used to study its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: this compound has shown promise in the treatment of diabetes, cancer, and inflammatory diseases due to its anti-diabetic, anti-cancer, and anti-inflammatory properties.
Wirkmechanismus
Coagulanolide exerts its effects through multiple molecular targets and pathways:
Anti-diabetic Action: this compound modulates hepatic glucose metabolism by enhancing the activity of enzymes like glucokinase and pyruvate kinase while inhibiting enzymes such as fructose-1,6-bisphosphatase and glucose-6-phosphatase.
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anti-cancer Action: This compound induces apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
929622-96-8 |
|---|---|
Molekularformel |
C28H38O7 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(2R)-2-[(1S)-1-hydroxy-1-[(8R,9S,10R,13S,14R,15S,17S)-14,15,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O7/c1-15-13-22(35-23(31)16(15)2)26(5,32)27(33)14-21(30)28(34)19-10-9-17-7-6-8-20(29)25(17,4)18(19)11-12-24(27,28)3/h6,8-9,18-19,21-22,30,32-34H,7,10-14H2,1-5H3/t18-,19+,21-,22+,24+,25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
XAEUKOBJPRGERY-VLXOZLMASA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)O)O)O)C |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


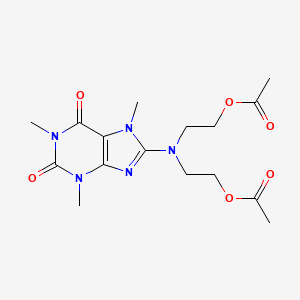
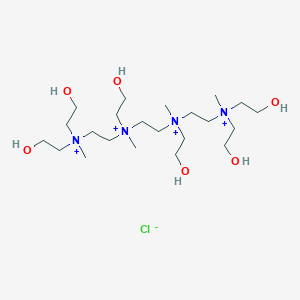
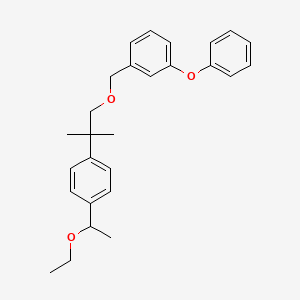
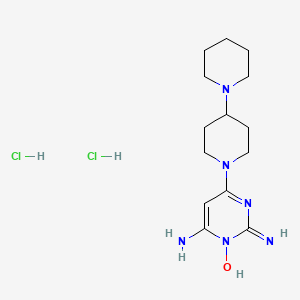
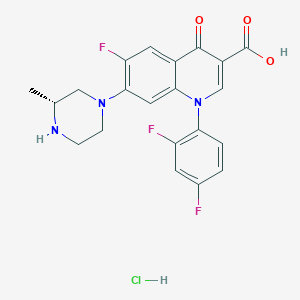
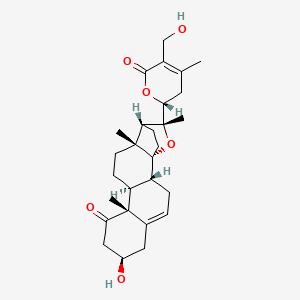
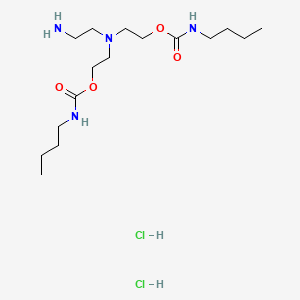
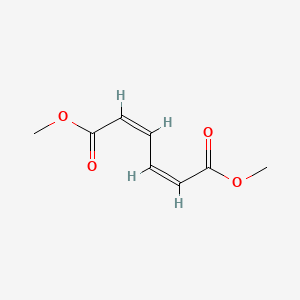
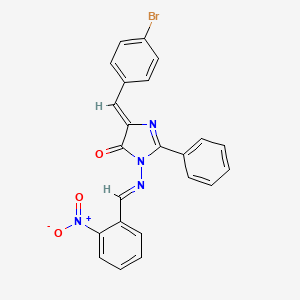
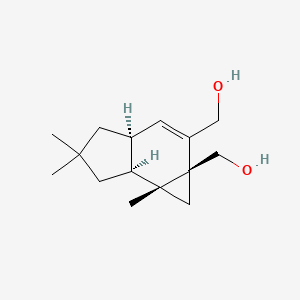
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

